2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate
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Overview
Description
2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate is a chemical compound with the molecular formula C23H14O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate typically involves the esterification of 2-Oxo-2H-1-benzopyran-6,7-diol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms of benzopyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the benzoate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated benzopyran compounds .
Scientific Research Applications
2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar benzopyran structure.
Auraptene: A coumarin derivative with a geranyl group.
Precocene II: Another benzopyran derivative with dimethoxy groups
Uniqueness
2-Oxo-2H-1-benzopyran-6,7-diyl dibenzoate is unique due to its specific ester functional groups, which confer distinct chemical properties and reactivity compared to other benzopyran derivatives. Its dibenzoate groups make it particularly useful in synthetic chemistry and industrial applications .
Properties
CAS No. |
87997-42-0 |
---|---|
Molecular Formula |
C23H14O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(7-benzoyloxy-2-oxochromen-6-yl) benzoate |
InChI |
InChI=1S/C23H14O6/c24-21-12-11-17-13-19(28-22(25)15-7-3-1-4-8-15)20(14-18(17)27-21)29-23(26)16-9-5-2-6-10-16/h1-14H |
InChI Key |
QBDISGMDJVZAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C3C(=C2)C=CC(=O)O3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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